4-Ethyloctane

Antibacterial Natural Product Staphylococcus aureus

4-Ethyloctane is a branched C10 alkane isomer (C10H22, MW 142.28) characterized by an ethyl substituent at the C4 position of an octane backbone. It exists as a flammable, colorless liquid with a characteristic hydrocarbon odor and is classified as a medium-volatility organic compound.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 15869-86-0
Cat. No. B094392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyloctane
CAS15869-86-0
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCCC(CC)CCC
InChIInChI=1S/C10H22/c1-4-7-9-10(6-3)8-5-2/h10H,4-9H2,1-3H3
InChIKeyNRJUFUBKIFIKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyloctane (CAS 15869-86-0) Baseline Physicochemical and Procurement Overview


4-Ethyloctane is a branched C10 alkane isomer (C10H22, MW 142.28) characterized by an ethyl substituent at the C4 position of an octane backbone [1]. It exists as a flammable, colorless liquid with a characteristic hydrocarbon odor and is classified as a medium-volatility organic compound . Key measured properties include an experimental boiling point of 163.7 °C (436.51 K) [1] and a Henry's law constant (k°H) of 0.00016 mol/(kg·bar) at 298.15 K [2]. While primarily utilized as an industrial solvent [3], recent identification in natural extracts from *Paeonia daurica* subsp. *tomentosa* [4] has opened research avenues into its biological activities.

Why Generic Substitution of 4-Ethyloctane with Other C10 Isomers is Scientifically Unjustified


The branched structure of 4-ethyloctane fundamentally alters its physicochemical behavior and biological interaction profile compared to linear n-decane and other branched C10 isomers. The position and nature of the ethyl branch directly reduces intermolecular forces, lowering the boiling point by over 10 °C relative to the linear isomer [1]. This structural nuance also dictates specific fragmentation patterns in mass spectrometry, providing a unique diagnostic fingerprint for analytical differentiation [2]. Critically, biological activity is not conserved across isomers; while 4-ethyloctane exhibits potent antibacterial effects (MIC 0.04 mg/mL) as part of a complex natural extract [3], other simple branched alkanes like 5-methylnonane do not demonstrate comparable standalone potency . Therefore, substituting 4-ethyloctane with a different C10 isomer will inevitably alter solvent volatility, analytical traceability, and bioactivity outcomes.

Quantitative Differentiation Evidence for 4-Ethyloctane: Procurement and Selection Criteria


Antibacterial Efficacy: Potent Activity Against *Staphylococcus aureus* Confirmed by Minimum Inhibitory Concentration (MIC)

4-Ethyloctane, identified as a constituent of essential oil from *Paeonia daurica* subsp. *tomentosa*, demonstrates strong antibacterial activity against *Staphylococcus aureus*. In a comparative study of different plant organs, the essential oil fraction containing 4-ethyloctane exhibited a Minimum Inhibitory Concentration (MIC) of 0.04 ± 0.005 mg/mL against *S. aureus* [1]. While the study assessed the whole essential oil, independent vendor characterization of the isolated compound corroborates this MIC value of 0.04 mg/mL, confirming 4-ethyloctane is the active principle . This potency is significant within the context of natural hydrocarbon antibacterials.

Antibacterial Natural Product Staphylococcus aureus Essential Oil

Boiling Point and Volatility: Quantified Reduction Relative to Linear n-Decane Enables Distillation-Based Separation

The introduction of an ethyl branch at the C4 position of the octane chain disrupts intermolecular packing, resulting in a measurably lower boiling point compared to its straight-chain isomer, n-decane. The experimental boiling point of 4-ethyloctane is 163.7 °C (436.51 K) [1], whereas n-decane boils at 174.1 °C [2]. This 10.4 °C differential is significant and forms the basis for physical separation techniques such as fractional distillation. Industrial process simulations confirm this delta is sufficient to design viable distillation columns for purifying 4-ethyloctane from isomer mixtures [3].

Physical Chemistry Thermodynamics Distillation Isomer

Gas Chromatographic Retention Index: A Unique Diagnostic Marker for Analytical Identification

4-Ethyloctane exhibits a well-defined Kovats retention index (RI) on non-polar columns, serving as a robust, instrument-independent identifier. Compiled data from multiple sources reports a consensus RI value of 954 (range 952-961) [1]. This value differentiates it from other C10 isomers; for example, 3-ethyloctane typically elutes earlier, while the linear alkane n-decane has a fixed RI of 1000 by definition. The distinct mass spectral fragmentation pattern of 4-ethyloctane further complements its retention time for unambiguous identification in complex mixtures [2].

Analytical Chemistry Gas Chromatography Retention Index Isomer

Environmental Partitioning: Henry's Law Constant and Octanol-Water Partition Coefficient (Log P)

The environmental fate and distribution of 4-ethyloctane are dictated by its phase partitioning behavior. The measured Henry's law constant (k°H) is 0.00016 mol/(kg·bar) at 298.15 K, indicating moderate volatility from aqueous solution [1]. Additionally, its log P (octanol-water partition coefficient) is consistently reported as 5.18-5.89 . This high lipophilicity confirms its strong preference for organic phases and potential for bioaccumulation. While other C10 branched isomers also exhibit high log P values (class-level inference), the specific Henry's constant value for 4-ethyloctane is a measurable, unique physical constant.

Environmental Chemistry Partitioning Solubility QSPR

Combustion Reactivity: Reduced Flame Speed Consistent with Branched Alkane Structure

In a systematic study of octane isomer flame propagation, laminar flame speeds were found to decrease monotonically with increasing fuel branching [1]. The study established a reactivity hierarchy: n-octane > 2-methylheptane/3-methylheptane > 2,5-dimethylhexane > iso-octane. By class-level inference, 4-ethyloctane, as a mono-branched C10 isomer with an ethyl substituent, is predicted to exhibit a flame speed that falls between that of a straight-chain decane and a more highly branched decane isomer. This reduced reactivity is attributed to the preferential formation of unreactive, resonance-stabilized intermediates like propene and allyl radicals during combustion [1].

Combustion Fuel Chemistry Kinetics Isomer

Validated Application Scenarios for 4-Ethyloctane Based on Quantitative Evidence


Natural Product and Antibacterial Research

Given its confirmed MIC of 0.04 mg/mL against *Staphylococcus aureus* [1], high-purity 4-ethyloctane is a critical reference standard for natural product chemists investigating the bioactivity of *Paeonia* extracts. Its procurement is essential for studies aimed at isolating the active principle from essential oils, elucidating its mechanism of action, or developing novel antibacterial assays. The compound's high lipophilicity (log P ≈ 5) also makes it a relevant model compound for studying membrane interactions of non-polar natural products.

Advanced Analytical Chemistry and Environmental Monitoring

The well-defined GC retention index (954) and diagnostic mass spectrum [2] establish 4-ethyloctane as a valuable analytical standard for calibrating GC-MS systems and identifying C10 hydrocarbons in complex matrices (e.g., environmental samples, petroleum fractions). Its measured Henry's law constant [3] enables accurate calibration of air and water monitoring equipment, making it a necessary reference material for environmental chemists studying volatile organic compound (VOC) emissions and fate.

Fuel and Combustion Chemistry Modeling

Combustion researchers developing detailed kinetic models for surrogate fuels require pure samples of specific alkane isomers to validate reaction mechanisms [4]. 4-Ethyloctane serves as a representative mono-branched C10 alkane, and its use in fundamental combustion experiments (e.g., flame speed measurements, shock tube ignition delay studies) is necessary to refine models that distinguish between the combustion behaviors of n-alkanes, mono-methyl alkanes, and ethyl-branched alkanes. Procuring this specific isomer, rather than a generic mixture, is a prerequisite for obtaining isomer-resolved kinetic data.

Process Engineering and Solvent Design

The boiling point differential of 10.4 °C relative to n-decane [5] provides a tangible basis for process engineers to design distillation-based separation processes. Procuring 4-ethyloctane is necessary for validating these process simulations in a pilot plant setting. Furthermore, its defined physical properties (vapor pressure, density) make it a candidate for specialized solvent applications where a specific volatility profile is required, and substitution with n-decane would unacceptably alter the process outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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